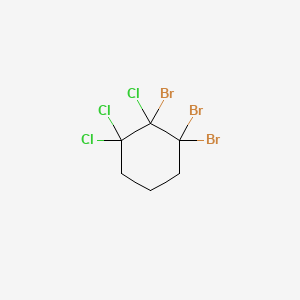
Tribromotrichlorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromotrichlorocyclohexane is a chemical compound with the molecular formula C6H6Br3Cl3 It is a halogenated cyclohexane derivative, characterized by the presence of three bromine atoms and three chlorine atoms attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tribromotrichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out through the following steps:
Bromination: Cyclohexane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms into the cyclohexane ring.
Chlorination: The brominated cyclohexane is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tribromotrichlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of less halogenated cyclohexane derivatives.
Oxidation: Formation of cyclohexane derivatives with oxygen-containing functional groups.
Scientific Research Applications
Tribromotrichlorocyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tribromotrichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a similar structure but different halogenation pattern.
Tetrabromobisphenol A (TBBPA): A brominated compound used as a flame retardant with different chemical properties.
Uniqueness
Tribromotrichlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it versatile for various applications, distinguishing it from other halogenated compounds.
Properties
CAS No. |
30554-73-5 |
|---|---|
Molecular Formula |
C6H6Br3Cl3 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1,1,2-tribromo-2,3,3-trichlorocyclohexane |
InChI |
InChI=1S/C6H6Br3Cl3/c7-4(8)2-1-3-5(10,11)6(4,9)12/h1-3H2 |
InChI Key |
XEWVENACMFDEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)(Br)Br)(Cl)Br)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


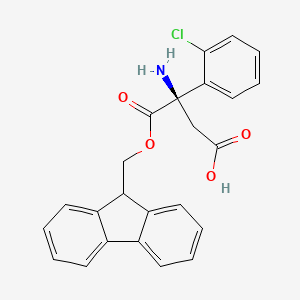


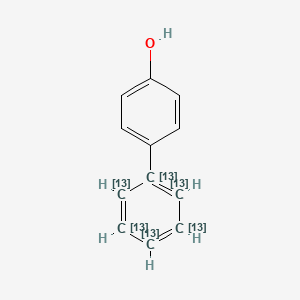
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
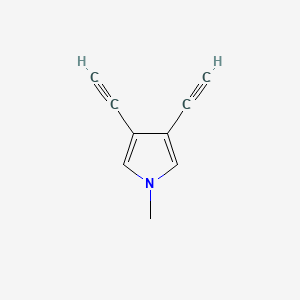
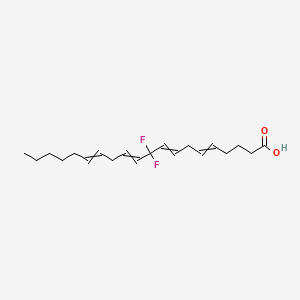


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
